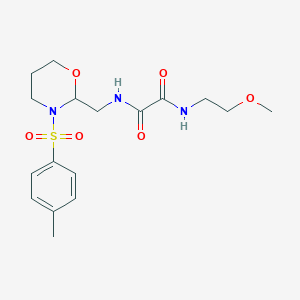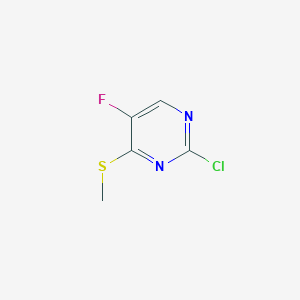![molecular formula C20H19ClFN3O B2978124 3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189926-18-8](/img/structure/B2978124.png)
3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methodologies and Characterization : Research has developed synthetic routes for triazaspirodecane derivatives, emphasizing the importance of structural features for potential biological activities. For instance, Ahmed et al. (2020) discussed the synthesis and characterization of triazole derivatives with α-ketoester functionalities, demonstrating how substituents influence molecular interactions through π-hole tetrel bonding interactions, analyzed via Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). This research underscores the compound's capacity for forming structured dimers and the impact of electronic characteristics on bonding interactions.
Crystallographic Studies and Molecular Interactions : The conformational dynamics and molecular interactions of related compounds have been studied, revealing insights into their chemical behavior and potential pharmacological implications. For example, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, showcasing various intermolecular interactions through crystallographic analyses. These interactions were characterized to understand their influence on molecular stability and reactivity (Shukla et al., 2014).
Potential Biological Activities
Biological Activity Evaluations : Investigations into the biological activities of triazaspirodecane derivatives have shown promising results in various assays. For instance, Fleita et al. (2013) evaluated a series of triazaspirodecane benzylidine derivatives as potential epidermal growth factor receptor inhibitors, identifying compounds with moderate antiproliferative activity against cancer cell lines, offering a foundation for further drug development efforts (Fleita et al., 2013).
Anticonvulsant Activity : The anticonvulsant potential of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives has been explored. Obniska et al. (2006) synthesized a series of these derivatives, demonstrating increased anticonvulsant activity with specific substituents, suggesting a role in the development of new anticonvulsant therapies (Obniska et al., 2006).
properties
IUPAC Name |
3-(3-chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-16-5-2-4-15(12-16)18-19(26)24-20(23-18)7-9-25(10-8-20)13-14-3-1-6-17(22)11-14/h1-6,11-12H,7-10,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNFGWHDGFDSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

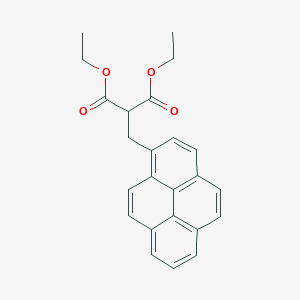
![Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate](/img/structure/B2978044.png)
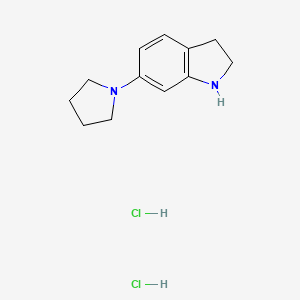
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2978046.png)
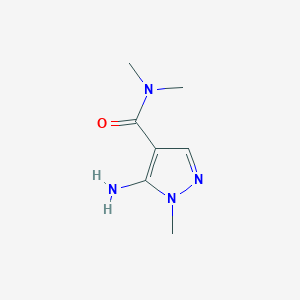
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2978048.png)
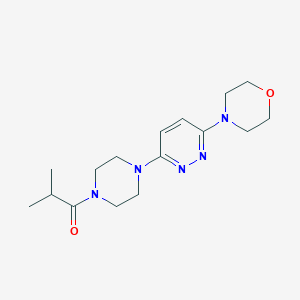
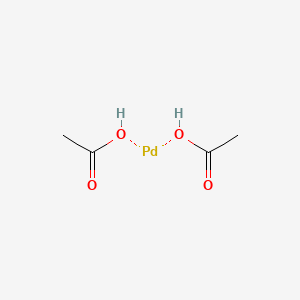
![1-Benzyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea](/img/structure/B2978054.png)
![2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978055.png)
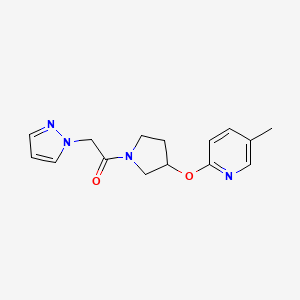
![N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2978060.png)
